
(S)-5-methyl-3-((2R,8R,13R)-2,8,13-trihydroxy-13-((2R,5R)-5-((R)-1-hydroxytridecyl)tetrahydrofuran-2-yl)tridecyl)furan-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Annonacin is a chemical compound belonging to the class of acetogenins, which are naturally occurring polyketides. It is primarily found in the fruits of the Annonaceae family, such as soursop (Annona muricata), custard apple, and pawpaw. Annonacin is known for its potent neurotoxic effects, particularly its ability to inhibit mitochondrial complex I, leading to cell apoptosis or necrosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of annonacin involves multiple steps, including the formation of tetrahydrofuran rings and the introduction of hydroxyl groups. The synthetic route typically starts with the preparation of a polyketide chain, followed by cyclization to form the tetrahydrofuran rings. The reaction conditions often involve the use of strong acids or bases, and the reactions are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods: Industrial production of annonacin is primarily through extraction from natural sources, such as the leaves and fruits of Annona muricata. The extraction process involves solvent extraction using ethyl acetate, ethanol, or hexane. The extracts are then purified using chromatographic techniques to isolate annonacin .
Analyse Des Réactions Chimiques
Types of Reactions: Annonacin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Annonacin can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or sodium ethoxide.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced forms of annonacin, and substituted analogs with varying functional groups .
Applications De Recherche Scientifique
Chemistry:
- Used as a model compound to study the synthesis and reactivity of acetogenins.
Biology:
- Investigated for its role in inhibiting mitochondrial complex I and its effects on cellular respiration.
Medicine:
- Studied for its potential anticancer properties due to its ability to induce apoptosis in cancer cells.
- Explored for its neurotoxic effects and its potential link to neurodegenerative diseases like Parkinson’s disease .
Industry:
Mécanisme D'action
Annonacin exerts its effects primarily through the inhibition of mitochondrial complex I (NADH-ubiquinone oxidoreductase). This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. The resulting oxidative stress induces cell apoptosis or necrosis. Annonacin also affects the distribution of the protein tau, which is associated with neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
Annonacin is one of many acetogenins found in the Annonaceae family. Similar compounds include:
Bullatacin: Another potent acetogenin with similar mitochondrial inhibitory effects.
Squamocin: Known for its cytotoxic properties and potential anticancer applications.
Asimicin: Exhibits strong pesticidal activity and is structurally similar to annonacin
Uniqueness: Annonacin is unique due to its high potency as a mitochondrial complex I inhibitor and its significant neurotoxic effects, which have been linked to atypical Parkinsonism in regions where annonacin-containing fruits are consumed regularly .
Propriétés
Formule moléculaire |
C35H64O7 |
|---|---|
Poids moléculaire |
596.9 g/mol |
Nom IUPAC |
4-[2,8-dihydroxy-12-[[5-(1-hydroxytridecyl)oxolan-2-yl]methoxy]dodecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-15-21-33(38)34-23-22-32(42-34)27-40-24-17-16-19-30(36)18-13-12-14-20-31(37)26-29-25-28(2)41-35(29)39/h25,28,30-34,36-38H,3-24,26-27H2,1-2H3 |
Clé InChI |
ZIMZEJPHAPPLFM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(C1CCC(O1)COCCCCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


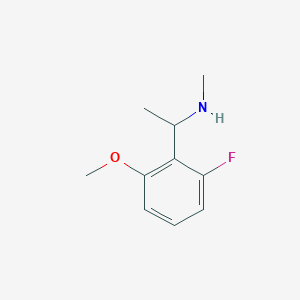
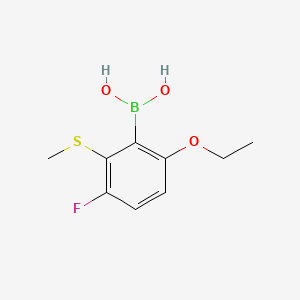

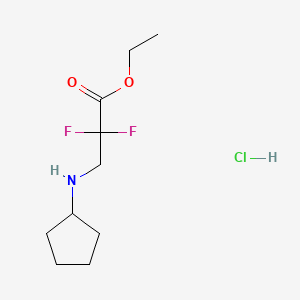
![3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine](/img/structure/B14016619.png)
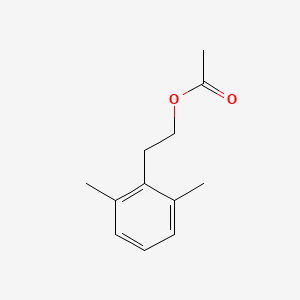
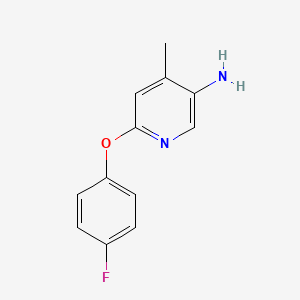
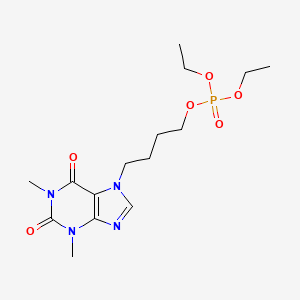
![1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione](/img/structure/B14016660.png)
![2'-Chloro-5'-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7'-pyrrolo[3,2-d]pyrimidin]-6'(5'H)-one](/img/structure/B14016675.png)
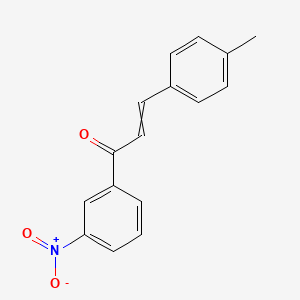


![4-((2-(2-(2-(2-(4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione](/img/structure/B14016701.png)
